

2-Chloro-N6-(2-hydroxyethyl)adenosine mechanism of action

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Compound of Interest

2-Chloro-N6-(2hydroxyethyl)adenosine

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An in-depth analysis of the mechanism of action of **2-Chloro-N6-(2-hydroxyethyl)adenosine** reveals a likely conflation of two distinct adenosine receptor modulating compounds: the potent and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), and the anti-inflammatory and cytoprotective agent, N6-(2-hydroxyethyl)adenosine (HEA). This guide will provide a comprehensive overview of the core mechanisms of action for both molecules, reflecting the available scientific literature.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog designed for high affinity and selectivity for the A1 adenosine receptor. Its primary mechanism of action is agonism at this receptor subtype, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for CCPA's interaction with adenosine receptors.



Parameter	Value	Species/Tissue Receptor Subtype		Reference
Ki	0.4 nM	Rat Brain Membranes	A1	[1][2]
Ki	3900 nM	Rat Striatal A2 Membranes		[1][2]
IC50	33 nM	Rat Fat Cell Membrane	A1	[1][2]
EC50	3500 nM	Human Platelet Membranes	A2	[1][2]
A1 Selectivity	~10,000-fold (Binding)	Rat	A1 vs A2	[1][2]
A1 Selectivity	>100-fold (Functional)	Rat/Human	A1 vs A2	[1][2]

Experimental Protocols

Radioligand Binding Assays:

- Objective: To determine the binding affinity (Ki) of CCPA for A1 and A2 adenosine receptors.
- A1 Receptor Assay:
 - Membranes from rat brain were prepared.
 - The A1 receptor-selective agonist [3H]PIA was used as the radioligand.
 - Membranes were incubated with [3H]PIA in the presence of varying concentrations of CCPA.
 - The amount of bound radioligand was measured to determine the inhibitory constant (Ki)
 of CCPA for the A1 receptor.[1]
- A2 Receptor Assay:



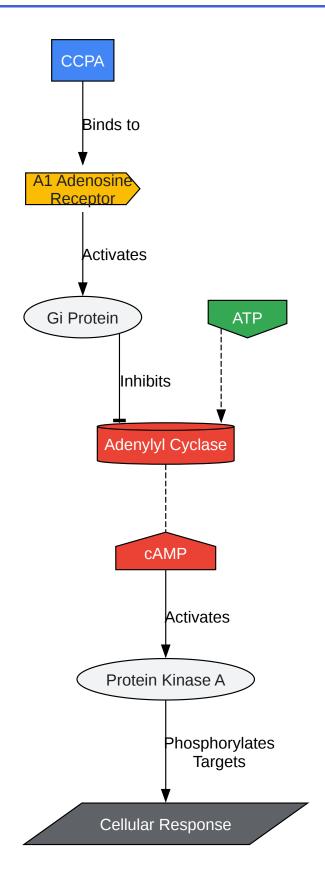
- Membranes from rat striatum were used.
- [3H]NECA was used as the radioligand for A2 receptors.
- A similar incubation and measurement process as the A1 assay was followed to determine the Ki of CCPA for the A2 receptor.[1]

Adenylyl Cyclase Activity Assays:

- Objective: To assess the functional activity of CCPA at A1 and A2 receptors by measuring its
 effect on adenylyl cyclase.
- A1 Receptor Functional Assay (Inhibition):
 - Membranes from rat fat cells were used as a model for the A1 receptor.
 - Adenylyl cyclase activity was stimulated.
 - The ability of CCPA to inhibit this stimulated activity was measured, and the IC50 value was determined.[1][2]
- A2 Receptor Functional Assay (Stimulation):
 - Membranes from human platelets were used.
 - The ability of CCPA to stimulate adenylyl cyclase activity was measured, and the EC50 value was determined.[1][2]

Signaling Pathway





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Caption: CCPA agonism of the A1 adenosine receptor leading to inhibition of adenylyl cyclase.



Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in Cordyceps cicadae. Its mechanism of action is primarily associated with anti-inflammatory and cytoprotective effects, mediated through the modulation of several key signaling pathways, including NF-κB, TGF-β/Smad, and the endoplasmic reticulum (ER) stress response.

Quantitative Data on Biological Effects

Effect	Cell Line/Model	Treatment	Concentrati on/Dose	Result	Reference
Anti- inflammatory	RAW 264.7 cells	LPS	5-20 μg/mL	Reduced TNF-α and IL-1β, increased IL- 10	[3][4]
Anti-fibrotic	NRK-49F cells	TGF-β1	5-20 μg/mL	Reduced collagen I, α- SMA, and fibronectin	[3][4]
ER Stress Protection	HK-2 cells	Diclofenac (200 μM) or Meloxicam (400 μM)	10-20 μΜ	Attenuated expression of ATF-6, PERK, IRE1α, CHOP	[5][6]
Antioxidant	Alloxan- induced diabetic rats	20-40 mg/kg (i.p.)	Increased SOD, CAT, GSH; reduced MDA	[3]	
Cytotoxicity	SGC-7901 and AGS cancer cells	0-300 μΜ	Induced ROS, apoptosis, and autophagy	[3]	



Experimental Protocols

Cell Culture and Treatment for Anti-inflammatory and Anti-fibrotic Assays:

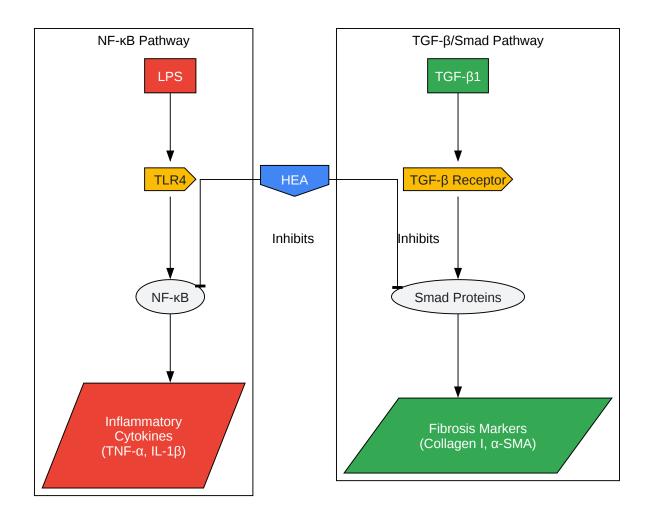
- Cell Lines: RAW 264.7 (macrophages) and NRK-49F (rat kidney fibroblasts) were used.
- Stimulation: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. NRK-49F cells were treated with transforming growth factor-beta 1 (TGF-β1) to induce fibrosis.
- HEA Treatment: Cells were co-treated with varying concentrations of HEA.
- Analysis: Gene and protein expression of inflammatory cytokines (TNF-α, IL-1β, IL-10) and fibrosis markers (collagen I, α-SMA, fibronectin) were measured using ELISA and PCR.[4]

ER Stress Induction and Analysis in HK-2 Cells:

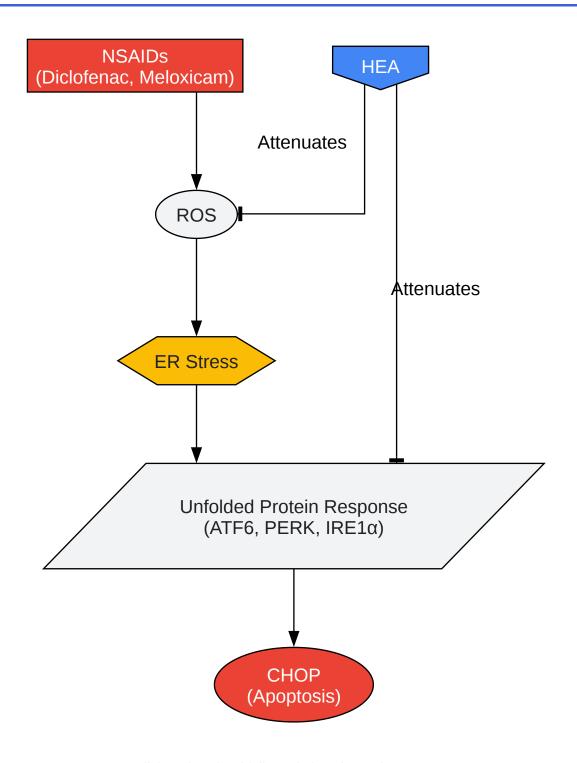
- Cell Line: Human proximal tubular cells (HK-2).
- Induction of ER Stress: Cells were treated with the nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (200 μM) or meloxicam (400 μM) for 24 hours.
- HEA Pre-treatment: Cells were pre-treated with HEA (10-20 μM) for 2 hours before NSAID exposure.
- Analysis: Gene expression of ER stress markers (ATF-6, PERK, IRE1α, CHOP) and protein levels of GRP78 and CHOP were determined by RT-PCR and Western blotting, respectively. Reactive oxygen species (ROS) production was also measured.[5]

Signaling Pathways









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